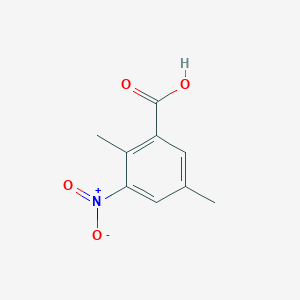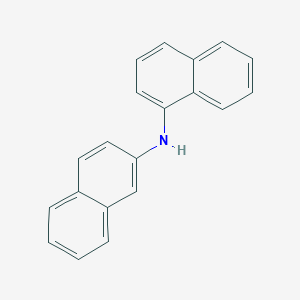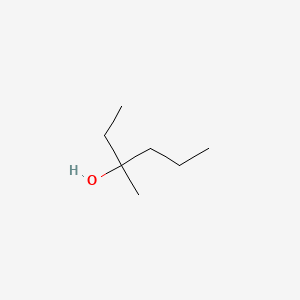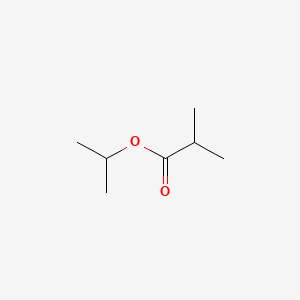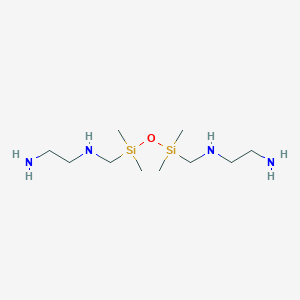
1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane
説明
1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane is a chemical compound with the molecular formula C10H30N4OSi2 . It is a liquid substance used as a chemical intermediate .
Synthesis Analysis
The behavior of 1,3-bis(2-aminoethylaminomethyl)tetramethyldisiloxane in the reaction with carbonyl compounds and metal salts results in the formation of metal complexes of the corresponding Schiff bases formed in situ . The fragmentation of this compound takes place at the siloxane bond, but, in most cases, it is in the organic moieties in the b position with respect to the silicon atom .Molecular Structure Analysis
The molecular structure of 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane is based on the siloxane bond, which unifies the compounds based on it into a class with its own chemistry and unique combinations of chemical and physical properties .Chemical Reactions Analysis
The specific features of the siloxane bond result in unique chemical reactions. For instance, 1,3-bis(2-aminoethylaminomethyl)tetramethyldisiloxane reacts with carbonyl compounds and metal salts to form metal complexes of the corresponding Schiff bases .Physical And Chemical Properties Analysis
1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane has a boiling point of 140-5°C/2mmHg and a density of 0.941 . Its molecular weight is 278.54 g/mol .科学的研究の応用
Synthesis and Structural Characterization
- Synthesis of Crystalline Salts: 1,3-Bis(3-aminopropyl)tetramethyldisiloxane, a similar compound, can form crystalline salts with different counterparts, demonstrated by the formation of crystalline 1,3-bis(3-ammoniumpropyl)tetramethyldisiloxane chloride and nitrate. These salts are characterized structurally by methods such as X-ray diffraction, FT-IR, and NMR analysis (Bargan et al., 2020).
Epoxy Resin Curing and Properties
- Curing Agent for Epoxy Resin: 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane (SFA) is used as a curing agent for bisphenol A epoxy resin, contributing to the non-isothermal curing reaction. This process was examined using differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA), indicating the thermal stability of the cured network up to 340°C (Li et al., 2012).
Surface Activity and Aggregation in Solution
- Surface Activity and Micelle Formation: 1,3-Bis(3-ammonium-propyl)tetramethyldisiloxane sulfate, related to the queried compound, exhibits surface activity and the ability to form micelles in solution. This property is emphasized by dynamic light scattering and atomic force microscopy, revealing micelles of 100-200 nm size (Nistor et al., 2012).
Safety And Hazards
特性
IUPAC Name |
N'-[[[(2-aminoethylamino)methyl-dimethylsilyl]oxy-dimethylsilyl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30N4OSi2/c1-16(2,9-13-7-5-11)15-17(3,4)10-14-8-6-12/h13-14H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXMBBDJETXSIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CNCCN)O[Si](C)(C)CNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30N4OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326682 | |
| Record name | 1,3-BIS(2-AMINOETHYLAMINOMETHYL)TETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane | |
CAS RN |
83936-41-8 | |
| Record name | 1,3-BIS(2-AMINOETHYLAMINOMETHYL)TETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the siloxane bond in 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane unique in its reactions?
A1: The siloxane bond in 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane exhibits intriguing behavior. While it can undergo fragmentation under specific reaction conditions, the fragmentation often occurs in the organic moieties, particularly at the β position relative to the silicon atom []. This unusual reactivity is attributed to the unique electronic characteristics of the siloxane bond, which can be influenced by the surrounding chemical environment [].
Q2: How does 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane interact with carbonyl compounds and metal salts?
A2: This compound reacts with carbonyl compounds and metal salts, leading to the formation of metal complexes with Schiff bases generated in situ []. This reaction can proceed through different pathways depending on the specific reaction conditions, resulting in a variety of products. Notably, the reaction can lead to the fragmentation of the molecule, either at the siloxane bond or within the organic moieties [].
Q3: What applications have been explored for 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane in material science?
A3: Research indicates that 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane shows promise as a novel silicone aliphatic amine curing agent for epoxy resins [, ]. This application leverages its reactivity and the unique properties it imparts to the cured epoxy material. Studies have explored its non-isothermal and isothermal cure behavior, along with the thermal decomposition properties and dynamic mechanical properties of the resulting epoxy materials [, ]. This research suggests its potential for enhancing the performance of epoxy resins in various applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








